oxane-4-sulfinamide
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Overview
Description
Oxane-4-sulfinamide is an important heterocyclic organic compound that features a five-membered oxane ring fused to a sulfinamide group (-S(O)-NH-) at the fourth position
Preparation Methods
The synthesis of oxane-4-sulfinamide typically involves the oxidative coupling of thiols and amines, which are readily available and low-cost commodity chemicals . This method is highly efficient as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . Industrial production methods often involve the use of sulfur (II), sulfur (IV), and sulfur (VI) reagents to access sulfonimidates, which can then be transformed into sulfinamides .
Chemical Reactions Analysis
Oxane-4-sulfinamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of sulfonamides, while reduction reactions may yield sulfenamides .
Scientific Research Applications
Mechanism of Action
The mechanism of action of oxane-4-sulfinamide involves its interaction with specific molecular targets and pathways. It acts as a competitive inhibitor of certain enzymes, thereby affecting the metabolic processes within cells . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Oxane-4-sulfinamide is similar to other sulfur-nitrogen bond-containing organosulfur compounds such as sulfenamides, sulfinamides, and sulfonamides . it is unique due to the presence of the oxane ring, which imparts distinct chemical properties and reactivity. Other similar compounds include sulfonimidates and sulfoximines, which also contain sulfur (VI) centers and have applications in medicinal chemistry .
Properties
CAS No. |
2138236-36-7 |
---|---|
Molecular Formula |
C5H11NO2S |
Molecular Weight |
149.2 |
Purity |
0 |
Origin of Product |
United States |
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